6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11070438
InChI: InChI=1S/C22H23NO6S/c1-4-16-12-18-15(3)11-22(25)29-20(18)13-19(16)28-21(24)9-10-23-30(26,27)17-7-5-14(2)6-8-17/h5-8,11-13,23H,4,9-10H2,1-3H3
SMILES: CCC1=CC2=C(C=C1OC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C)OC(=O)C=C2C
Molecular Formula: C22H23NO6S
Molecular Weight: 429.5 g/mol

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

CAS No.:

Cat. No.: VC11070438

Molecular Formula: C22H23NO6S

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate -

Specification

Molecular Formula C22H23NO6S
Molecular Weight 429.5 g/mol
IUPAC Name (6-ethyl-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
Standard InChI InChI=1S/C22H23NO6S/c1-4-16-12-18-15(3)11-22(25)29-20(18)13-19(16)28-21(24)9-10-23-30(26,27)17-7-5-14(2)6-8-17/h5-8,11-13,23H,4,9-10H2,1-3H3
Standard InChI Key ZLBMFFFPTKKCHO-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1OC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C)OC(=O)C=C2C
Canonical SMILES CCC1=CC2=C(C=C1OC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C)OC(=O)C=C2C

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a chromenone derivative with the molecular formula C₂₂H₂₃NO₆S and a molecular weight of 429.5 g/mol. Its IUPAC name, (6-ethyl-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate, reflects its complex architecture, which combines a chromenone core, a sulfonamide group, and a beta-alanine ester moiety.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₂₂H₂₃NO₆S
Molecular Weight429.5 g/mol
IUPAC Name(6-ethyl-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate
Canonical SMILESCCC1=CC2=C(C=C1OC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C)OC(=O)C=C2C
PubChem Compound ID981881

Structural Features

The compound’s structure is characterized by:

  • A chromenone backbone (2-oxo-2H-chromene) with ethyl and methyl substituents at positions 6 and 4, respectively.

  • A sulfonamide group (-SO₂NH-) linked to a 4-methylphenyl ring.

  • A beta-alaninate ester (-O-CO-CH₂-CH₂-NH-) bridging the chromenone and sulfonamide groups.

This combination of functional groups suggests synergistic interactions between the chromenone’s aromatic system, the sulfonamide’s electron-withdrawing properties, and the beta-alaninate’s flexibility, which may enhance bioavailability and target binding.

Synthesis and Manufacturing

Analytical Validation

Structural confirmation relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): To resolve proton environments of the chromenone ring, sulfonamide, and beta-alaninate.

  • Mass Spectrometry (MS): For molecular weight verification and fragmentation pattern analysis.

  • Infrared (IR) Spectroscopy: To identify carbonyl (C=O) and sulfonyl (S=O) stretching frequencies.

TargetMechanism of Action
COX-2Competitive inhibition of arachidonic acid binding
DNA Topoisomerase IIIntercalation and strand break induction
Dihydrofolate ReductaseFolate pathway disruption

Research Limitations and Future Directions

Despite its structural promise, experimental data on 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate remain sparse. Key research priorities include:

  • In Vitro Bioactivity Screening: To validate enzyme inhibition and cytotoxicity profiles.

  • Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME).

  • Structure-Activity Relationship (SAR) Analysis: Modifying substituents to optimize potency and selectivity.

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